molecular formula C17H14N2O2S B10752229 (E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide

(E)-N'-((1-hydroxynaphthalen-2-yl)methylene)-3-methylthiophene-2-carbohydrazide

Cat. No.: B10752229
M. Wt: 310.4 g/mol
InChI Key: NZWTWRNHYZNWNW-ZDLGFXPLSA-N
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Description

Proliferating cell nuclear antigen inhibitor I1 (PCNA I1) is a small molecule inhibitor that targets the proliferating cell nuclear antigen (PCNA). PCNA is a crucial protein involved in DNA replication and repair, making it an attractive target for cancer therapy. PCNA I1 selectively binds to PCNA trimers, stabilizing their structure and reducing chromatin-associated PCNA, which leads to the inhibition of tumor cell growth and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCNA I1 involves several steps, starting with the preparation of the core scaffold. The core scaffold is typically synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of PCNA I1 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PCNA I1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of PCNA I1 with modified functional groups, which can be further evaluated for their biological activity and binding affinity to PCNA .

Mechanism of Action

PCNA I1 exerts its effects by binding to the interface between PCNA monomers, stabilizing the homotrimer structure. This stabilization interferes with the protein-protein interactions required for DNA replication and repair. By reducing the chromatin-associated PCNA, PCNA I1 inhibits tumor cell growth and induces cell cycle arrest at the S and G2/M phases .

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(Z)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10-

InChI Key

NZWTWRNHYZNWNW-ZDLGFXPLSA-N

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C\C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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